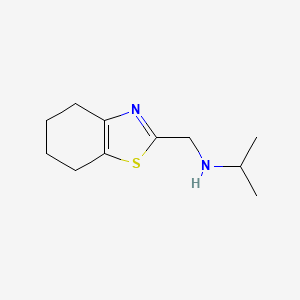
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a heterocyclic organic compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This compound features a five-membered oxadiazole ring, which is known for its diverse applications in organic synthesis, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine can be synthesized through various methods. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, an acid, and urea or thiourea. Other methods include the Beckmann rearrangement, the Curtius rearrangement, and the Knoevenagel condensation.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its ability to act as a ligand, chelator, and catalyst. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. As a chelator, it can bind to metal ions and form stable complexes. As a catalyst, it can promote the formation of new bonds between molecules and increase the rate of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: This compound is structurally similar and shares many of the same applications.
5-Cyclobutyl-1,3,4-oxadiazol-2-amine: Another similar compound with comparable properties and uses.
Uniqueness
What sets 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine apart is its specific structure, which allows it to act as a versatile building block in organic synthesis and a potent ligand in biochemical processes. Its unique combination of properties makes it valuable in various fields of research and industry.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H13N3O/c9-5-4-7-10-8(11-12-7)6-2-1-3-6/h6H,1-5,9H2 |
InChI Key |
QKLCNIRPXZOSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



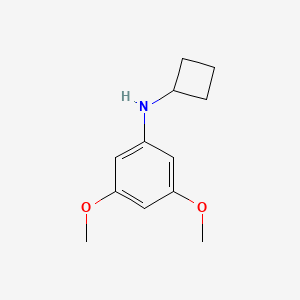
![2-[(1-Phenylethyl)amino]acetamide](/img/structure/B13249620.png)
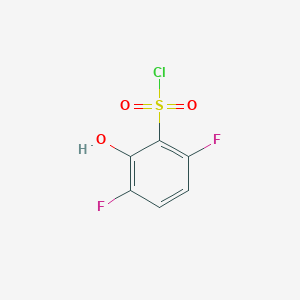
![{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B13249625.png)
![tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate](/img/structure/B13249629.png)
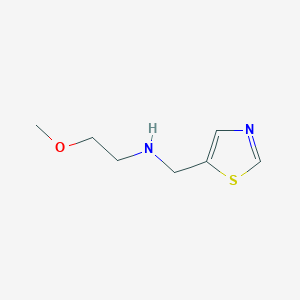
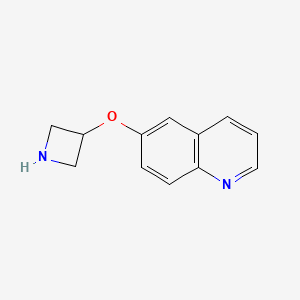


![[2-(2-Aminoethanesulfonyl)ethyl]benzene](/img/structure/B13249669.png)


